molecular formula C13H18BrNO2S B1393307 1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine CAS No. 867333-33-3

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine

Cat. No. B1393307
M. Wt: 332.26 g/mol
InChI Key: VZHVPZSAQXZRHH-UHFFFAOYSA-N
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Description

“1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine” is a chemical compound with the CAS Number: 867333-33-3 . It has a molecular weight of 332.26 . The IUPAC name for this compound is 1-{3-[(4-bromophenyl)sulfonyl]propyl}pyrrolidine .


Molecular Structure Analysis

The InChI code for “1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine” is 1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine” should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Malawska et al. (2002) reported the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including ones with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrating strong antiarrhythmic and antihypertensive activities. This research suggests that these effects are related to alpha-adrenolytic properties, hinting at potential medical applications (Malawska et al., 2002).
  • Zareef, Iqbal, and Arfan (2008) described the novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, showing antimicrobial activity. The minimum inhibitory concentration values of these compounds suggest their potential in combating microbial infections (Zareef, Iqbal, & Arfan, 2008).

Synthesis and Chemistry

  • Singh et al. (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This highlights its role in synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
  • Research by Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, indicating a convenient method for producing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Potential Therapeutic Applications

  • The study by Rezai et al. (2018) synthesized and tested novel bromophenols, including 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, for their antioxidant and anticholinergic activities. These compounds showed promise in inhibiting cholinergic enzymes, which could have implications for treating neurological disorders (Rezai et al., 2018).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine” can be found online . It’s important to handle this compound with care, using appropriate safety measures.

properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHVPZSAQXZRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680681
Record name 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine

CAS RN

867333-33-3
Record name 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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